

NBI-35965 half-life and duration of action in vivo

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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This guide provides technical information and answers to frequently asked questions regarding the in vivo half-life and duration of action of **NBI-35965**, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **NBI-35965**?

NBI-35965 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).^{[1][2]} It displays a high affinity for CRF1 with a K_i value of approximately 4 nM and has over 1000-fold selectivity for CRF1 compared to the CRF2 receptor.^[2] By blocking the CRF1 receptor, **NBI-35965** inhibits downstream signaling pathways, such as the stimulation of cAMP accumulation and the production of adrenocorticotrophic hormone (ACTH).^[3] This mechanism is central to its observed anxiolytic effects and its ability to blunt physiological responses to stress.^{[3][4]}

Q2: What is the reported in vivo half-life of **NBI-35965**?

In rats, **NBI-35965** administered at a dose of 10 mg/kg has a reported plasma half-life of 12 hours.^[4]

Q3: What are the key pharmacokinetic parameters of **NBI-35965** in rats?

Pharmacokinetic studies in rats following a single 10 mg/kg oral dose have established several key parameters. The compound is orally active and penetrates the blood-brain barrier.[4] The estimated oral bioavailability is 34%, with a mean maximal plasma concentration (Cmax) of 560 ng/mL reached at 1 hour (Tmax).[4] **NBI-35965** also achieves a mean maximal concentration in the brain of 700 ng/g.[4]

Pharmacokinetic Data Summary

Parameter	Value	Species	Dose & Route	Source
Half-life ($t_{1/2}$)	12 hours	Rat	10 mg/kg, p.o.	[4]
Oral Bioavailability	34%	Rat	10 mg/kg, p.o.	[4]
Tmax (Plasma)	1 hour	Rat	10 mg/kg, p.o.	[4]
Cmax (Plasma)	560 ng/mL	Rat	10 mg/kg, p.o.	[4]
Cmax (Brain)	700 ng/g	Rat	10 mg/kg, p.o.	[4]
Volume of Distribution (Vd)	17.8 L/kg	Rat	10 mg/kg, p.o.	[4]
Plasma Clearance	17 mL/min/kg	Rat	10 mg/kg, p.o.	[4]

Q4: How long is the duration of action for **NBI-35965** in vivo?

The duration of action is dose-dependent. In rats, a single oral dose of 10 mg/kg was sufficient to completely block the physiological effects of intravenously administered CRF one hour post-dose.[3] Studies monitoring the activation of locus coeruleus neurons showed that an intravenous dose of 10 mg/kg prevented activation induced by both colorectal distension and intracisternal CRF.[5] A lower dose of 5 mg/kg significantly reduced the response by 80%, indicating a dose-dependent duration of effect.[5] The functional effects, such as reducing stress-induced ACTH production, have been demonstrated with a 20 mg/kg oral dose in mice. [4]

Troubleshooting Guide

Issue 1: Shorter-than-expected duration of action in my in vivo experiment.

- **Check Dosage and Route of Administration:** The half-life and duration of action data are based on specific doses (e.g., 10 mg/kg p.o. in rats).^{[3][4]} Ensure your administered dose is appropriate for the species and experimental paradigm. Intravenous administration may lead to a different pharmacokinetic profile compared to oral gavage.
- **Metabolic Differences:** Pharmacokinetic parameters can vary significantly between species (e.g., rat vs. mouse) and even strains. If you are using a different species or strain than reported in the literature, you may need to perform a pilot pharmacokinetic study to determine the optimal dosing regimen.
- **Compound Stability and Formulation:** **NBI-35965** is a water-soluble compound.^[3] Ensure that your formulation is appropriate and that the compound is fully solubilized and stable. Improper formulation can lead to poor absorption and reduced bioavailability.
- **Assay Sensitivity:** The method used to measure the biological effect can influence the perceived duration of action. For example, a behavioral assay may show a return to baseline earlier than a receptor occupancy study. Ensure your chosen endpoint is sensitive enough to detect the effects of the compound at later time points.

Issue 2: High variability in plasma or brain concentrations between animals.

- **Fasting State:** The bioavailability of orally administered drugs can be affected by the presence of food in the stomach. Standardize the fasting period for all animals before dosing to ensure consistent absorption.
- **Dosing Accuracy:** For oral gavage, ensure accurate and consistent delivery to the stomach. Improper technique can lead to dosing errors. For intravenous injections, confirm the correct volume was administered and the injection was successful.
- **Sample Collection and Processing:** Use a consistent methodology for blood and tissue collection. Plasma should be separated promptly and stored at an appropriate temperature (e.g., -80°C) to prevent degradation of the analyte. Brain tissue should be flash-frozen immediately after collection.

Experimental Protocols & Visualizations

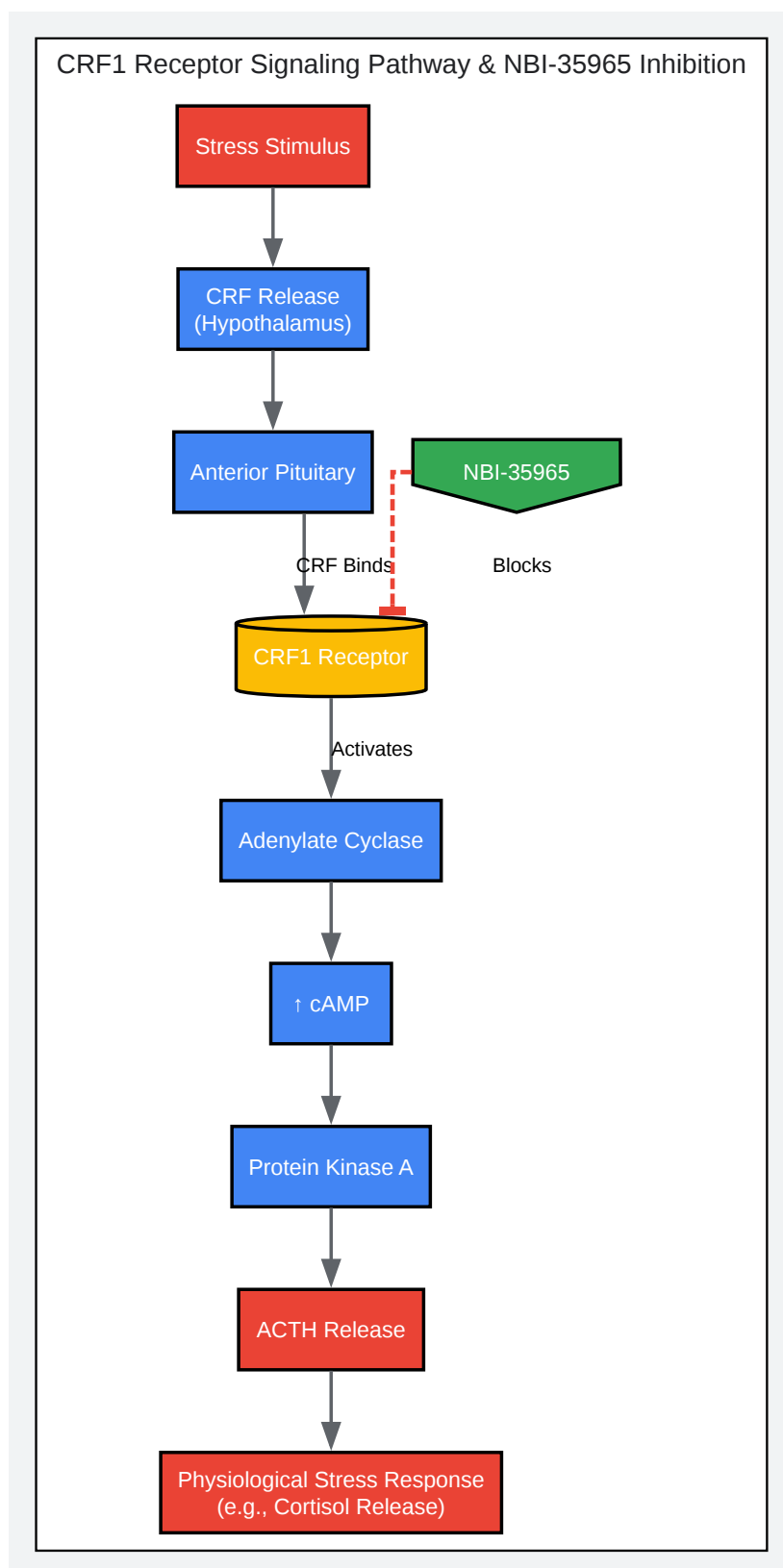
Protocol: In Vivo Pharmacokinetic Study in Rats

This is a generalized protocol based on the methodologies implied in the available literature.

- Animal Model: Male Long-Evans or Sprague-Dawley rats (250-300g).
- Acclimation: Acclimate animals for at least 3-5 days before the experiment with free access to food and water.
- Dosing:
 - Fast animals overnight (approx. 12-16 hours) before dosing.
 - Prepare **NBI-35965** in an appropriate vehicle (e.g., water, saline).
 - Administer a single dose of 10 mg/kg via oral gavage (p.o.).
- Sample Collection:
 - Collect blood samples (approx. 200 μ L) via a cannulated vessel (e.g., jugular vein) or tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
 - Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
 - Centrifuge blood at 4°C to separate plasma.
 - For brain concentration, euthanize a separate cohort of animals at each time point, perfuse with saline, and rapidly dissect the brain.
- Sample Analysis:
 - Store plasma and brain samples at -80°C until analysis.
 - Analyze the concentration of **NBI-35965** using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis:

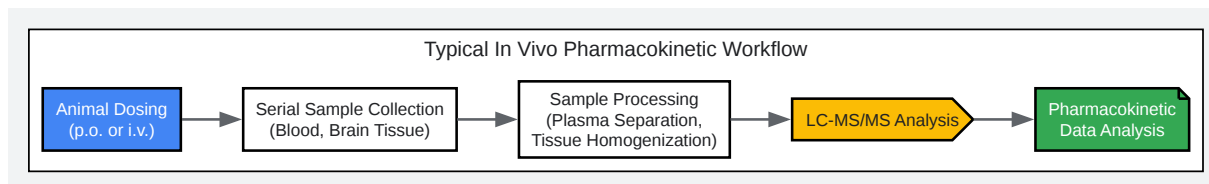
- Calculate pharmacokinetic parameters ($t_{1/2}$, C_{max} , T_{max} , AUC, etc.) using non-compartmental analysis software.

Visualizations



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Caption: **NBI-35965** mechanism of action as a CRF1 receptor antagonist.



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Caption: Standard workflow for an in vivo pharmacokinetic study.

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